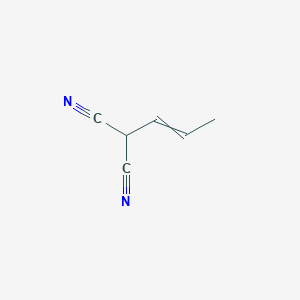
(Prop-1-en-1-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Prop-1-en-1-yl)propanedinitrile is an organic compound with the molecular formula C6H6N2. It is characterized by the presence of a prop-1-en-1-yl group attached to a propanedinitrile moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-1-en-1-yl)propanedinitrile can be achieved through several methods. One common approach involves the reaction of acrylonitrile with malononitrile under basic conditions. The reaction typically proceeds as follows:
Reactants: Acrylonitrile and malononitrile.
Catalyst: A base such as sodium ethoxide or potassium tert-butoxide.
Solvent: Anhydrous ethanol or another suitable solvent.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.
The reaction yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
(Prop-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.
Scientific Research Applications
(Prop-1-en-1-yl)propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Prop-1-en-1-yl)propanedinitrile involves its interaction with various molecular targets. The nitrile groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Acrylonitrile: Similar in structure but lacks the additional nitrile group.
Malononitrile: Contains two nitrile groups but lacks the prop-1-en-1-yl group.
(E)-Prop-1-en-1-yl propanedithioate: Contains a similar prop-1-en-1-yl group but with different functional groups.
Properties
CAS No. |
59707-13-0 |
|---|---|
Molecular Formula |
C6H6N2 |
Molecular Weight |
106.13 g/mol |
IUPAC Name |
2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C6H6N2/c1-2-3-6(4-7)5-8/h2-3,6H,1H3 |
InChI Key |
JPZSPLLXMCDSED-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















